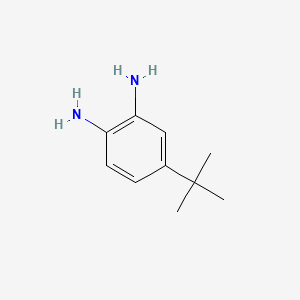

4-(Tert-butyl)benzene-1,2-diamine

Descripción

Historical Context and Significance in Chemical Sciences

While the specific historical discovery of 4-(tert-butyl)benzene-1,2-diamine is not extensively documented in readily available literature, its significance lies in its utility as a building block in organic synthesis. The parent compound, tert-butylbenzene (B1681246), is a well-known aromatic hydrocarbon. wikipedia.orgepa.govnih.gov The introduction of the two adjacent amine groups in this compound makes it a valuable precursor for creating a variety of more complex molecules.

One notable application is its use as a co-catalyst in the polymerization of o-phenylenediamine (B120857) and its derivatives. thermofisher.comchemicalbook.com This suggests its role in the development of novel polymers and materials. The presence of the bulky tert-butyl group can influence the properties of these resulting polymers, such as their solubility and thermal stability.

Research Landscape and Emerging Trends for Diamine Compounds

Aromatic diamines, as a class of compounds, are of significant interest in materials science and medicinal chemistry. A major driver for research into diamine compounds is their application as monomers in the synthesis of high-performance polymers like polyamides (nylons) and polyimides. nih.gov There is a growing trend towards developing bio-based diamines from renewable resources to create more sustainable plastics. nih.gov

In recent years, there has been a focus on developing novel synthetic methods for producing vicinal diamines (those with amine groups on adjacent carbons), as these motifs are present in many biologically active molecules and pharmaceutical agents. chemistryworld.com Researchers are exploring new catalytic systems, including electrochemical methods, to achieve more efficient and selective syntheses of these important compounds. chemistryworld.com

Furthermore, the use of diamines as templates in the synthesis of inorganic-organic hybrid materials, such as layered metal-organic frameworks, is an active area of research. nih.gov The ability of protonated diamines to direct the structure of these materials opens up possibilities for creating new functional materials with tailored properties for applications in catalysis, separation, and electronics. nih.govvirtuemarketresearch.com The synthesis and study of various diamine derivatives continue to be an area of active investigation, with new compounds and their spectral properties being regularly reported. chemrxiv.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOSFXSXVXTKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330799 | |

| Record name | 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68176-57-8 | |

| Record name | 4-(TERT-BUTYL)BENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 4 Tert Butyl Benzene 1,2 Diamine in Organic Synthesis

Building Block in the Synthesis of Heterocyclic Compounds

The presence of two adjacent amino groups makes 4-(tert-butyl)benzene-1,2-diamine an ideal starting material for constructing fused heterocyclic rings through condensation chemistry. The tert-butyl group often enhances solubility in organic solvents and can influence the physicochemical properties of the final products.

Benzimidazoles and Quinoxalines through Condensation Reactions

The condensation of o-phenylenediamines with various electrophiles is a cornerstone of heterocyclic chemistry. This compound readily participates in these classical reactions to form substituted benzimidazoles and quinoxalines, which are core structures in many pharmacologically active compounds. nih.govencyclopedia.pub

Benzimidazoles: The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) leads to the formation of 5-tert-butylbenzimidazoles. encyclopedia.pub The general synthesis often involves the cyclocondensation of the diamine with an aldehyde, a reaction that can be catalyzed by various reagents, including acids like p-toluenesulfonic acid or even under solvent-free conditions. nih.gov For instance, the condensation with an aldehyde first forms a Schiff base with one of the amino groups, which is then followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the stable benzimidazole (B57391) ring. The reaction with tert-butyl nitrite (B80452) and an aldehyde at room temperature is an efficient method for this transformation. researchgate.net

Quinoxalines: Quinoxalines are another class of important N-heterocyclic compounds synthesized from o-phenylenediamines. nih.gov The classical and most direct method involves the condensation of this compound with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.gov This reaction typically proceeds under mild conditions, often at room temperature in a suitable solvent like toluene, to afford the corresponding 6-tert-butylquinoxaline in high yield. nih.gov The reaction is a straightforward cyclocondensation that forms the pyrazine (B50134) ring fused to the benzene (B151609) ring of the starting diamine.

| Heterocycle | Reactant | Typical Catalyst/Conditions | Product |

|---|---|---|---|

| Benzimidazole | Aldehydes (R-CHO) | tert-Butyl nitrite, Room Temperature researchgate.net | 2-Substituted-5-tert-butylbenzimidazole |

| Benzimidazole | Carboxylic Acids (R-COOH) | Acid catalyst, High Temperature | 2-Substituted-5-tert-butylbenzimidazole |

| Quinoxaline | 1,2-Dicarbonyl compounds (R'-CO-CO-R'') | Room Temperature, Toluene nih.gov | 2,3-Disubstituted-6-tert-butylquinoxaline |

Schiff Base Formation and Derivatives

Schiff bases, or imines, are formed through the reaction of a primary amine with an aldehyde or a ketone. This compound, having two primary amine groups, can react with carbonyl compounds to form mono- or di-Schiff bases, depending on the stoichiometry. nih.govresearchgate.net The reaction with one equivalent of an aldehyde, such as 3,4-dihydroxybenzaldehyde, can selectively form a mono-Schiff base, which can then be used in further synthetic steps. nih.gov These resulting imines are not merely intermediates; they are also important as ligands for coordinating with metal ions, forming stable metal complexes. The synthesis of Schiff bases from diamines and aldehydes is often a straightforward condensation reaction, sometimes requiring mild heating or a catalytic amount of acid. nih.govpreprints.org

Ligand in Metal-Catalyzed Reactions

The two adjacent nitrogen atoms of this compound make it an excellent bidentate ligand for transition metals. Its derivatives are particularly effective in stabilizing metal centers and facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.

Ullmann-Type Cross-Coupling Reactions

The Ullmann reaction, traditionally a copper-catalyzed synthesis of biaryl compounds or diaryl ethers, often required harsh conditions. organic-chemistry.org The development of ligands has dramatically improved the scope and mildness of these reactions. Benzene-1,2-diamine derivatives have emerged as powerful ligands for copper, enabling a variety of Ullmann-type cross-coupling reactions to proceed even at room temperature. tcichemicals.com These diamine ligands coordinate to the copper catalyst, forming an electron-rich anionic complex that facilitates the crucial oxidative addition step with an aryl halide. tcichemicals.com

C(sp²)−N and C(sp²)−O Cross-Coupling Reactions

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds on sp²-hybridized carbon atoms (as in aryl or vinyl halides) is fundamental in the synthesis of pharmaceuticals and functional materials. Diamine ligands, including derivatives of this compound, are highly effective in promoting these copper-catalyzed cross-coupling reactions. tcichemicals.comnih.gov They have been successfully employed in the coupling of aryl halides with a wide range of nucleophiles, including amines, amides, and alcohols. tcichemicals.comnih.gov The use of these ligands allows the reactions to proceed under significantly milder conditions than traditional methods, often with lower catalyst loadings and greater functional group tolerance. nih.gov

Role in Palladium and Copper Catalysis

Both palladium and copper are widely used in cross-coupling chemistry, and diamine ligands play a crucial role in catalysis involving both metals.

Copper Catalysis: In copper-catalyzed reactions, such as the Ullmann and Goldberg reactions, 1,2-diamine ligands have been instrumental in making these transformations catalytic and tolerant of milder conditions. nih.gov The ligand accelerates the rate-limiting oxidative addition of the aryl halide to the copper(I) center and stabilizes the resulting reactive organocopper(III) intermediate, preventing catalyst decomposition. tcichemicals.com The ortho-aryl substituents that can be part of the ligand structure can provide additional stabilization through π-interactions. tcichemicals.com

Palladium Catalysis: In palladium catalysis, phosphine (B1218219) ligands are more common, but diamine-based ligands also find application. For instance, in the carbonylation of alkenes, palladium catalysts bearing phosphine ligands with structural similarities to diamines are used. nih.gov While not a direct application of this compound itself, the principles of bidentate ligand coordination are similar. The geometry and electronic properties of the diamine ligand are critical in tuning the reactivity and selectivity of the metal catalyst in both copper and palladium systems.

| Reaction Type | Metal Catalyst | Role of Diamine Ligand | Key Advantages |

|---|---|---|---|

| Ullmann-Type C-N/C-O Coupling | Copper (Cu) | Forms electron-rich complex, facilitates oxidative addition, stabilizes catalyst. tcichemicals.com | Milder reaction conditions (e.g., room temperature), broader substrate scope. tcichemicals.comnih.gov |

| Goldberg Reaction (Amide Arylation) | Copper (Cu) | Enables catalytic cycle under mild conditions. nih.gov | Increased utility and functional group tolerance. nih.gov |

| General Cross-Coupling | Palladium (Pd), Copper (Cu) | Stabilizes metal center, modulates electronic properties and steric environment. | Enhanced catalytic activity, selectivity, and catalyst stability. tcichemicals.comnih.gov |

Reactivity of Amino Groups in Diversification Reactions

The presence of two nucleophilic amino groups in close proximity on the aromatic ring is the cornerstone of the reactivity of this compound. These groups readily participate in a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Oxidation Reactions

The oxidation of this compound can lead to the formation of the corresponding quinone derivatives. The oxidation of p-phenylenediamines, a class of compounds to which this compound is related, is known to produce quinones. For instance, the oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine results in the formation of its quinone derivative, 6PPD-Q. acs.org This transformation highlights the susceptibility of the diamine functionality to oxidation.

In a related context, the biotransformation of butylated hydroxyanisole (BHA), a common antioxidant, involves its o-demethylation to 2-tert-butyl(1,4)hydroquinone (TBHQ). This hydroquinone (B1673460) can be subsequently oxidized to 2-tert-butyl(1,4)paraquinone (TBQ). nih.gov Studies have shown that this oxidation can be catalyzed by metal ions like Cu(II), proceeding through a semiquinone radical intermediate. nih.gov While not a direct oxidation of the diamine, this demonstrates the reactivity of the tert-butyl substituted aromatic ring towards oxidation to form quinone structures. The oxidation of substituted diarylamines is a diverse field, with the products being heavily influenced by the nature of the substituents and the oxidant used. chemicalbook.com

Reduction Reactions

The aromatic ring of this compound can be reduced to the corresponding cyclohexane (B81311) derivative under specific conditions. The synthesis of this diamine typically involves the reduction of 4-(tert-butyl)-2-nitroaniline using methods like catalytic hydrogenation with a palladium catalyst or chemical reduction with iron powder in an acidic medium.

While direct catalytic hydrogenation of benzene rings typically requires harsh conditions, such as high pressure and temperature, due to the stability of the aromatic system, it is a feasible transformation. youtube.com For instance, the reduction of a related compound, 4-tert-butylcyclohexanone, to 4-tert-butylcyclohexanol (B146172) can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium tri-sec-butylborohydride (L-Selectride). tamu.eduwpmucdn.comyoutube.com This demonstrates the accessibility of the corresponding saturated cyclohexane ring system. The catalytic hydrogenation of 1,4-bis(phenylethynyl)benzene (B159325) has also been studied, indicating that reduction of substituted benzene rings is a subject of ongoing research. nih.gov

Nucleophilic Substitution Reactions

The amino groups of this compound are nucleophilic and can participate in substitution reactions. These reactions are fundamental to the construction of various heterocyclic systems. For instance, the reaction of o-phenylenediamines with α-haloketones is a known method for synthesizing quinoxalines, where the amino groups act as nucleophiles.

Furthermore, nucleophilic aromatic substitution (SNAAr) on benzene derivatives is a well-established reaction class. libretexts.org The rate and feasibility of these reactions are influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. While direct nucleophilic substitution on the benzene ring of this compound itself is less common, the amino groups can be derivatized through nucleophilic attack on other molecules. For example, the synthesis of pyrimidinamine fungicides involves the reaction of amino groups with substituted pyrimidines. nih.gov

Intermediate in the Production of Dyes, Pharmaceuticals, and Agrochemicals

The versatility of this compound as a synthetic intermediate is evident in its application in the synthesis of a variety of commercially important molecules, including dyes, pharmaceuticals, and agrochemicals.

The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component. youtube.comnih.govresearchgate.net While specific examples of azo dyes derived directly from this compound are not extensively documented in readily available literature, p-phenylenediamines are used in the synthesis of benzene-1,4-bis(diazonium) dyes. researchgate.net

A significant application of this compound is in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmaceutical activities. The reaction of the diamine with carboxylic acids or their derivatives leads to the formation of the benzimidazole core structure.

In the field of agrochemicals, dinitroaniline herbicides are a well-known class of compounds. A notable example is Butralin, which is 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline. nih.gov The synthesis of this compound starts from 4-(tert-butyl)-2-nitroaniline, a structurally related compound, suggesting a potential pathway for the synthesis of such herbicides. Phenylenediamine derivatives have also been explored for the development of fungicides. youtube.com

Below is a table summarizing some of the key applications and the types of products derived from this compound.

| Application Area | Product Class | Specific Examples/Derivatives |

| Organic Synthesis | Schiff Bases | Derivatives with aldehydes (e.g., benzaldehyde) |

| Coordination Complexes | Complexes with transition metals (e.g., Cu²⁺, Fe³⁺) | |

| Quinoxalines | Formed by reaction with α-dicarbonyl compounds | |

| Dyes | Azo Dyes | Potential for synthesis of bis-azo dyes |

| Pharmaceuticals | Benzimidazoles | Precursors to various benzimidazole-based drugs |

| Agrochemicals | Herbicides | Structurally related to dinitroaniline herbicides like Butralin |

| Fungicides | Phenylenediamine derivatives show fungicidal activity |

Coordination Chemistry of 4 Tert Butyl Benzene 1,2 Diamine

Ligand Properties and Chelation Modes

The coordination behavior of 4-(tert-butyl)benzene-1,2-diamine is primarily dictated by the two adjacent amino groups, which can chelate to a metal center, and the electron-donating tert-butyl group situated para to one of the amino groups.

Coordination with Metal Ions

This compound readily coordinates to a variety of transition metal ions through the nitrogen atoms of its two amino groups, acting as a bidentate ligand. This chelation forms a stable five-membered ring with the metal ion. The nature of the metal-ligand bond can be further modified through the condensation of the diamine with aldehydes or ketones to form Schiff base ligands. These Schiff base derivatives offer an extended and more tunable coordination environment, often leading to the formation of stable, octahedral complexes with transition metals such as copper(II) and iron(III).

The presence of the electron-donating tert-butyl group on the benzene (B151609) ring increases the electron density on the nitrogen atoms, enhancing their donor capacity and potentially strengthening the metal-ligand bonds.

Formation of Electron-Rich Anionic Complexes

In certain catalytic systems, particularly those involving copper, benzene-1,2-diamine and its derivatives can participate in the formation of electron-rich anionic complexes. biosynth.com These species are proposed to be the active catalysts in various cross-coupling reactions. biosynth.com The formation of such a complex involves the deprotonation of one or both amino groups, leading to an anionic ligand that can stabilize the metal center in a low oxidation state. This electron-rich nature facilitates key steps in catalytic cycles, such as oxidative addition. biosynth.com While this behavior is well-documented for the general class of benzene-1,2-diamines, specific studies detailing the isolation and characterization of such anionic complexes with this compound are still emerging.

Metal Complexes and their Structural Characterization

The steric and electronic properties of this compound significantly influence the geometry and stability of the resulting metal complexes.

Copper(II) Complexes and their Geometries

Copper(II) complexes of ligands derived from diamines often exhibit a range of coordination geometries, including distorted tetrahedral, square planar, and square pyramidal. For instance, a copper(II) complex with the related ligand 4-tert-butyl-pyridinium, (C_9H_14N)_2[CuCl_4], displays a geometry that is intermediate between tetrahedral and square planar. mdpi.com In this complex, the Cu-Cl bond lengths vary, and the Cl-Cu-Cl bond angles deviate from the ideal tetrahedral angle of 109.5°, indicating significant distortion. mdpi.com

Table 1: Representative Bond Lengths and Angles in a Related Copper(II) Complex

| Parameter | Value |

| Cu-Cl Bond Lengths (Å) | 2.2391(2) - 2.2790(12) |

| Cl-Cu-Cl Bond Angles (°) | 94.75(5) - 140.37(6) |

Data for (C_9H_14N)_2[CuCl_4], a complex with a similar tert-butyl substituted aromatic ligand. mdpi.com

Influence of Steric Hindrance from the tert-Butyl Group on Complex Formation

The bulky tert-butyl group on the this compound ligand plays a crucial role in the formation and stability of its metal complexes. This steric bulk can influence the coordination geometry around the metal center by preventing the close approach of other ligands or solvent molecules. This can lead to the formation of complexes with lower coordination numbers or distorted geometries compared to analogous complexes with less bulky ligands.

Furthermore, the tert-butyl group can provide a protective steric shield around the metal center, which can enhance the stability of the complex by inhibiting decomposition pathways. In the context of catalysis, this steric hindrance can also influence the selectivity of the reaction by controlling the access of substrates to the active site. For example, in Ullmann-type cross-coupling reactions, the presence of tert-butyl groups on diamine ligands has been shown to inhibit ligand decomposition. chemrxiv.org

Catalytic Activity of Metal-Diamine Complexes

Metal complexes derived from this compound and related ligands have shown promise in various catalytic applications, leveraging the unique electronic and steric properties imparted by the ligand.

Complexes of copper with diamine ligands have been effectively used as catalysts for Ullmann-type C-N and C-O cross-coupling reactions. biosynth.comchemrxiv.org These reactions are fundamental in the synthesis of pharmaceuticals and functional materials. The active catalytic species is believed to be an electron-rich anionic copper complex, which is stabilized by the diamine ligand and facilitates the coupling of a wide range of substrates under mild conditions. biosynth.comchemrxiv.org

Nickel complexes featuring diamine ligands have also been explored for their catalytic prowess. For instance, nickel-catalyzed photoredox reactions employing tert-butylamine (B42293) as a bifunctional additive have been developed for C-O and C-N bond formation. While this example does not use this compound directly as the primary ligand, it highlights the utility of related amine functionalities in nickel catalysis.

Furthermore, the catalytic activity of copper complexes in oxidation reactions has been a subject of investigation. For example, copper(II) complexes with multidentate ligands have been shown to catalyze the direct hydroxylation of benzene to phenol. The efficiency of these catalysts is often correlated with the electronic properties of the ligand system.

Mechanism of Catalysis in Cross-Coupling Reactions

The use of this compound and its derivatives as ligands in copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, has been a subject of detailed mechanistic investigation. These ligands coordinate to a copper(I) source to form the active catalyst. The catalytic cycle is understood to proceed through a sequence of steps involving the formation of an electron-rich anionic copper complex, which facilitates the crucial oxidative addition step with an aryl halide.

The generally accepted mechanism for these copper-catalyzed cross-coupling reactions when using a diamine ligand like this compound involves the following key steps:

Ligand Association and Deprotonation: The this compound ligand coordinates with a copper(I) salt (e.g., CuI). In the presence of a base, one of the N-H protons of the diamine is removed to form an anionic copper(I)-amido complex. This deprotonation is crucial as it generates a more electron-rich and, therefore, more reactive catalytic species.

Oxidative Addition: The electron-rich anionic copper(I) complex readily undergoes oxidative addition with an aryl halide (Ar-X). This step is often considered the rate-determining step of the catalytic cycle. The steric and electronic properties of the this compound ligand play a significant role here. The electron-donating nature of the tert-butyl group increases the electron density on the copper center, which promotes the oxidative addition.

Nucleophilic Attack: The resulting copper(III)-aryl intermediate then reacts with the nucleophile (an amine for C-N coupling or an alcohol/phenoxide for C-O coupling).

Reductive Elimination: The final step is the reductive elimination from the copper(III) center to form the desired C(sp²)–N or C(sp²)–O bond and regenerate the active copper(I) catalyst, which can then re-enter the catalytic cycle.

The ortho-aryl substituents that can be present on more complex diamine ligands provide π-interaction stabilization, preventing the decomposition of the highly reactive catalytic species. acs.org While this compound itself lacks these ortho-aryl groups, the fundamental mechanism of forming an electron-rich anionic complex that enables rapid oxidative addition remains a key feature. acs.org

Selective Catalysis with Halogen Groups

A significant advantage of using copper catalysts ligated by benzene-1,2-diamine derivatives is the potential for chemoselectivity in reactions involving substrates with multiple halogen atoms. The reactivity of aryl halides in these coupling reactions generally follows the order of I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition.

In reactions catalyzed by copper complexes of ligands such as N-([1,1'-Biphenyl]-2-yl)-N-(2-phenylnaphthalen-1-yl)benzene-1,2-diamine (a more complex derivative), it has been demonstrated that aryl bromides can be selectively coupled in the presence of aryl chlorides. acs.org For instance, the C(sp²)-N cross-coupling reaction can proceed with an aryl bromide while leaving a chloro-substituent on the same aromatic ring untouched. acs.org This selectivity is highly valuable in synthetic chemistry as it allows for sequential functionalization of polyhalogenated aromatic compounds.

The following table provides representative data on the selective coupling of an amine with a dihalogenated aryl substrate, illustrating the preference for the more reactive halogen.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield of Monosubstituted Product (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-4-chlorobenzene | Morpholine | CuI / this compound | K₃PO₄ | Toluene | 110 | ~85% (coupling at C-Br) |

| 1-Iodo-4-bromobenzene | Piperidine | CuI / this compound | Cs₂CO₃ | Dioxane | 100 | ~90% (coupling at C-I) |

Applications in C(sp²)–N and C(sp²)–O Bond Formation

Copper complexes derived from this compound and related ligands are highly effective for the formation of both C(sp²)–N (amination) and C(sp²)–O (etherification) bonds. The outcome of the reaction can often be controlled by the choice of the base.

C(sp²)–N Bond Formation:

For the coupling of amines with aryl halides, a variety of bases can be employed. The use of a weaker base like sodium trimethylsilanolate (NaOTMS) has been shown to be particularly effective for the amination of base-sensitive aryl bromides, including those with acidic functional groups or heterocyclic moieties. acs.orgnih.gov This is because the acidity of the amine's N-H proton is increased upon coordination to the copper center, allowing for deprotonation by a weaker base. chemrxiv.org This strategy prevents the decomposition of base-sensitive substrates that might occur with stronger bases.

C(sp²)–O Bond Formation:

For the formation of C(sp²)–O bonds, a stronger base such as sodium tert-butoxide (NaOt-Bu) is typically required. acs.org The alcohol nucleophile needs a strong base for deprotonation to form the corresponding alkoxide, which then undergoes transmetalation with the copper catalyst. chemrxiv.org

This difference in base requirements allows for selective N- or O-arylation of molecules containing both amine and alcohol functionalities. When a strong base is used, O-arylation is favored, whereas a weaker base promotes N-arylation. acs.orgchemrxiv.org

The following table presents typical reaction conditions and yields for C(sp²)–N and C(sp²)–O bond formation using a catalyst system based on a benzene-1,2-diamine ligand.

| Bond Type | Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| C(sp²)–N | 4-Bromoanisole | Aniline | CuI / this compound | NaOTMS | Toluene | 110 | ~92 |

| C(sp²)–N | 4-Chlorotoluene | n-Hexylamine | CuI / this compound | K₃PO₄ | DMSO | 120 | ~88 |

| C(sp²)–O | 4-Iodotoluene | Phenol | CuI / this compound | NaOt-Bu | Toluene | 100 | ~95 |

| C(sp²)–O | 3-Bromopyridine | Isopropanol | CuI / this compound | NaOt-Bu | Dioxane | 110 | ~85 |

Theoretical and Computational Studies of 4 Tert Butyl Benzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and properties of 4-(tert-butyl)benzene-1,2-diamine. These methods allow for the precise determination of the molecule's geometry and the prediction of its spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. By systematically exploring the potential energy surface of the molecule, DFT can identify the arrangement of atoms that corresponds to the lowest energy state. This optimized geometry is crucial for understanding the molecule's steric and electronic properties.

Theoretical studies on related substituted phenylenediamines often utilize functionals like B3LYP or M06-2X combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov For this compound, the key geometrical parameters of interest include the bond lengths and angles within the benzene (B151609) ring, the orientation of the amino groups, and the conformation of the tert-butyl group relative to the aromatic plane. The presence of the bulky tert-butyl group and the two adjacent amino groups introduces steric strain that can lead to slight distortions from a perfectly planar benzene ring.

Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C1-C2 (aromatic) | 1.40 Å |

| C-N (amino) | 1.40 Å | |

| C-C (tert-butyl) | 1.54 Å | |

| Bond Angle | C-C-C (in ring) | ~120° |

| H-N-H (amino) | ~112° | |

| Dihedral Angle | C-C-N-H | Variable (describes amino group orientation) |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic amines. Specific values for this compound would require a dedicated computational study.

Prediction of Spectroscopic Properties (e.g., IR, NMR Chemical Shifts)

Once the optimized geometry is obtained, DFT can be further used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to assign the observed absorption bands to specific functional groups. For this compound, key vibrational modes include the N-H stretching of the amino groups, C-H stretching of the aromatic ring and tert-butyl group, and C-N stretching. Theoretical vibrational analysis of similar molecules has been shown to be a decisive tool for structure determination. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field, the chemical shifts can be estimated. These predictions are highly sensitive to the electronic environment of each atom and are therefore excellent for confirming the connectivity and structure of the molecule. For instance, the chemical shifts of the aromatic protons will be influenced by the electron-donating amino groups and the tert-butyl substituent.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Calculated Value (Illustrative) |

| IR | N-H Stretch | 3400-3500 cm⁻¹ |

| C-H Aromatic Stretch | 3000-3100 cm⁻¹ | |

| C-H Aliphatic Stretch | 2850-2950 cm⁻¹ | |

| ¹³C NMR | Aromatic C-NH₂ | 135-145 ppm |

| Aromatic C-tert-butyl | 145-155 ppm | |

| Tert-butyl (quaternary C) | 30-40 ppm | |

| Tert-butyl (methyl C) | 25-35 ppm | |

| ¹H NMR | Aromatic H | 6.5-7.5 ppm |

| Amino H | 3.0-4.0 ppm | |

| Tert-butyl H | 1.2-1.5 ppm |

Note: These are illustrative values based on typical ranges for the respective functional groups. Precise predictions would require specific DFT calculations for this molecule.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, both individually and in the presence of other molecules.

Conformational Analysis

MD simulations can be used to explore the conformational landscape of this compound. This is particularly relevant for understanding the flexibility of the amino and tert-butyl groups. By simulating the molecule's motion over nanoseconds or longer, it is possible to identify the most populated conformations and the energy barriers between them. This provides insights into the molecule's flexibility and how its shape might change in different environments.

Intermolecular Interactions

MD simulations are especially powerful for studying how molecules interact with each other. For this compound, this could involve simulating its behavior in a solvent or its aggregation with other molecules. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding between the amino groups and solvent molecules, or π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Understanding these interactions is crucial for predicting the compound's solubility, crystal packing, and potential to form larger assemblies. Studies on the aggregation of aromatic molecules have shown that even weak London dispersion forces can lead to clustering. nih.gov

Computational Approaches in Understanding Reactivity and Selectivity

Computational methods are also employed to predict the reactivity and selectivity of this compound. By analyzing the electronic structure, it is possible to identify the most likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energies and spatial distributions of these orbitals can predict where electrophilic or nucleophilic attacks are most likely to occur. For an aromatic diamine, the HOMO is typically localized on the benzene ring and the amino groups, indicating their susceptibility to electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the amino groups.

In Silico Modeling of this compound for Material Science Applications Remains an Area for Future Exploration

While direct computational studies on this compound are scarce, the broader field of material science heavily relies on such in silico techniques to predict the properties and behavior of polymers and other materials. Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is a powerful tool for understanding structure-property relationships at the molecular level. These methods are routinely used to investigate various diamine-based systems, offering insights that could be hypothetically extended to this compound.

For instance, molecular modeling is frequently employed to simulate the curing process of epoxy resins with various amine-based hardeners. nih.govnih.govrsc.org These simulations can predict crucial material characteristics such as the glass transition temperature (Tg), elastic modulus, and cohesive energy density, which are influenced by the chemical structure of the curing agent. rsc.org The presence of the bulky tert-butyl group on the phenylenediamine ring would be expected to significantly impact the cross-linking density, chain flexibility, and ultimately the thermomechanical properties of the resulting epoxy network. A dedicated computational study on this compound would be invaluable for quantifying these effects and designing materials with tailored properties.

Similarly, in the realm of high-performance polymers, computational methods are used to design and screen monomer candidates. For precursors to polybenzimidazoles, DFT calculations can provide information on molecular geometry, charge distribution, and reactivity, which are all critical factors in the polymerization process and the final properties of the polymer.

Although one vendor notes that 4-(tert-butyl)-o-phenylenediamine is used as a co-catalyst for the polymerization of o-phenylenediamine (B120857) and its derivatives, the computational basis for this application is not provided. fishersci.com The electronic and steric effects of the tert-butyl group likely play a key role in its catalytic activity and its influence on polymer structure.

The lack of specific in silico studies on this compound highlights a research gap. Such investigations would provide a deeper understanding of how its unique structure influences material properties and could accelerate the development of new, advanced materials.

Material Science Applications of 4 Tert Butyl Benzene 1,2 Diamine

Polymerization and Advanced Materials

The molecular structure of 4-(tert-butyl)benzene-1,2-diamine, featuring two adjacent amine groups and a bulky tert-butyl substituent, makes it a valuable component in the synthesis of various polymers and advanced materials.

Co-catalyst in the Polymerization of o-phenylenediamine (B120857) and its Derivatives

This compound is utilized as a co-catalyst in the polymerization of o-phenylenediamine and its derivatives. chemicalbook.comthermofisher.comfishersci.comthermofisher.com O-phenylenediamine itself is a precursor to many heterocyclic compounds and can be polymerized to form poly(o-phenylenediamine), a polymer with interesting spectral, morphological, and thermal properties. wikipedia.orgresearchgate.net The inclusion of this compound in the polymerization process can influence the reaction kinetics and the final properties of the resulting polymer.

The polymerization of o-phenylenediamine can be achieved through various methods, including chemical oxidation. researchgate.net The presence of a co-catalyst like this compound can affect the rate of polymerization and the structural characteristics of the polymer chain.

Development of Polyurethanes

While direct research on the use of this compound in polyurethane production is not extensively documented in the provided results, its structural features suggest potential applications. Polyurethanes are a versatile class of polymers synthesized from the reaction of diisocyanates with polyols. researchgate.netresearchgate.net Diamines can be used as chain extenders in polyurethane synthesis, influencing the properties of the final material.

The two amine groups of this compound could react with isocyanate groups, incorporating the diamine into the polyurethane backbone. The bulky tert-butyl group would likely impact the polymer's morphology and properties. For instance, in other polyurethane systems, bulky or rigid chain extenders have been shown to affect microphase separation, thermal stability, and mechanical properties. researchgate.net

Formulation of Advanced Coatings

The properties of this compound make it a candidate for inclusion in advanced coating formulations. The tert-butyl group can enhance the hydrophobicity of a material, a desirable characteristic for many coatings designed to repel water and prevent corrosion. researchgate.net

Additionally, diamines can act as curing agents for epoxy resins, which are a common component of high-performance coatings. The incorporation of a diamine with a bulky substituent could improve the thermal stability and mechanical properties of the cured epoxy.

Influence of tert-Butyl Group on Material Properties

The tert-butyl group, a large and bulky alkyl substituent, plays a crucial role in defining the properties of materials derived from this compound. researchgate.net Its influence stems from both its size, which leads to steric effects, and its nonpolar nature, which affects intermolecular interactions.

Hydrophobicity and Interactions in Materials Science

The tert-butyl group significantly increases the hydrophobicity of a molecule. researchgate.net This is due to the nonpolar nature of the alkyl group. In the context of polymers and coatings, incorporating this compound can lead to materials with reduced water absorption and improved resistance to moisture. The hydrophobicity of a surface is influenced by its chemical composition and roughness. mdpi.com The presence of non-polar groups like the tert-butyl group can decrease the surface energy, leading to a higher water contact angle, a measure of hydrophobicity. researchgate.net

The hydrophobic effect is driven by the number of carbon-hydrogen bonds in a molecule. nih.gov The tert-butyl group, with its nine C-H bonds, contributes significantly to this effect. This increased hydrophobicity can be advantageous in applications such as water-repellent coatings and membranes.

Steric Bulky Effects on Crystallization Tendency

The spatial arrangement of atoms and the resulting non-bonding interactions, known as steric effects, can have a profound impact on the properties of a material. wikipedia.org The bulky tert-butyl group in this compound introduces significant steric hindrance. researchgate.net This steric bulk can disrupt the regular packing of polymer chains, thereby influencing the material's crystallization tendency.

In polymers, the ability of chains to pack in an ordered, crystalline fashion affects properties such as melting point, density, and mechanical strength. The introduction of a bulky group like the tert-butyl can hinder this packing, leading to a more amorphous or less crystalline material. sigmaaldrich.com This can result in increased flexibility and transparency in some cases. The steric hindrance can also affect the rate of chemical reactions, slowing down processes where the reactive site is shielded by the bulky group. wikipedia.org

Functional Materials and Devices

The strategic incorporation of the tert-butyl group into the backbone of aromatic diamines offers a versatile approach to synthesizing novel functional materials with tailored properties for advanced device applications. Research has particularly focused on leveraging this compound derivatives to create high-performance polymers, such as polyimides, which are crucial components in modern electronics. These materials exhibit a unique combination of solubility, optical transparency, and thermal stability, making them prime candidates for use in flexible and transparent electronic devices.

A notable advancement in this area is the synthesis of a novel aromatic polyimide derived from 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate), a derivative of this compound, and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). rubber.or.krkoreascience.kr The introduction of the bulky tert-butyl group and the hexafluoroisopropylidene (6F) linkage into the polyimide structure effectively disrupts the formation of charge-transfer complexes between the polymer chains. koreascience.kr This structural modification is key to achieving a colorless polyimide film with high optical transparency. rubber.or.krkoreascience.kr

The resulting polyimide demonstrates excellent solubility in organic solvents like N-methyl-2-pyrrolidone (NMP), which facilitates its processing into thin, flexible, and transparent films through techniques such as solution casting. rubber.or.krkoreascience.kr These films are particularly well-suited for applications as flexible substrates in a variety of electronic devices, including flexible displays, flexible solar cells, flexible printed circuit boards, and touch panels. rubber.or.krkoreascience.kr The demand for such materials is driven by the growing market for foldable, rollable, and stretchable electronics. rubber.or.krkoreascience.kr

The key properties of the polyimide film derived from the this compound derivative are summarized in the table below, highlighting its suitability for optoelectronic applications.

| Property | Finding | Source |

| Optical Transmittance | Exhibits high light transmittance exceeding 90% in the visible wavelength range of 400-700 nm. | rubber.or.krkoreascience.kr |

| Thermal Stability | Shows a two-step thermal degradation process. The initial weight loss between 180-300°C is attributed to the release of entrapped NMP solvent, with the actual polymer degradation commencing at 400°C. The presence of the 6F linkage and the pendant tert-butyl group leads to a slightly lower onset of degradation compared to some other polyimides. | rubber.or.krkoreascience.kr |

| Flexibility | Can be cast into a flexible and transparent film. | rubber.or.krkoreascience.kr |

| Solubility | Soluble in N-methyl-2-pyrrolidone (NMP). | rubber.or.krkoreascience.kr |

The research findings indicate that while the introduction of the tert-butyl group slightly reduces the thermal stability of the polyimide, the significant gains in optical transparency and processability make it a highly attractive material for next-generation flexible electronic devices. rubber.or.krkoreascience.kr The ability to produce colorless and flexible films addresses a key challenge in the development of advanced display and photovoltaic technologies.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR for Structural Confirmation

The proton NMR (¹H NMR) spectrum of 4-(tert-butyl)benzene-1,2-diamine provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group.

The nine protons of the tert-butyl group are chemically equivalent and therefore should appear as a sharp singlet. Due to the electron-donating nature of the alkyl group, this signal is anticipated in the upfield region of the spectrum, typically around 1.3 ppm.

The aromatic region of the spectrum will be more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons will give rise to a set of signals whose chemical shifts and coupling patterns are dictated by their positions relative to the amino and tert-butyl groups. The two amino groups (-NH₂) will each contribute a broad singlet, the chemical shift of which can be variable and is dependent on factors such as solvent and concentration.

A predicted ¹H NMR data table is presented below, based on established chemical shift values for similar aromatic compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.3 | Singlet | 9H |

| Aromatic-H | ~6.6 - 7.0 | Multiplet | 3H |

| -NH₂ | Variable | Broad Singlet | 4H |

This table is based on predictive models and data from analogous compounds.

¹³C NMR for Structural Elucidation

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, a total of eight distinct carbon signals are expected, corresponding to the six carbons of the benzene ring and the two types of carbon atoms in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons).

The carbons of the tert-butyl group will appear in the aliphatic region of the spectrum. The quaternary carbon atom is expected to have a chemical shift in the range of 30-40 ppm, while the three equivalent methyl carbons will resonate at a more upfield position, typically between 25-35 ppm.

The aromatic carbons will appear in the downfield region, generally between 110 and 150 ppm. The chemical shifts of these carbons are influenced by the electronic effects of the substituents. The carbons bearing the amino groups are expected to be shifted to higher field (lower ppm) due to the electron-donating mesomeric effect of the nitrogen atoms. Conversely, the carbon atom attached to the tert-butyl group will also show a characteristic shift.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C (CH₃)₃ | ~34 |

| -C(C H₃)₃ | ~31 |

| Aromatic C-NH₂ | ~115 - 120 |

| Aromatic C-H | ~118 - 125 |

| Aromatic C-C(CH₃)₃ | ~140 - 145 |

| Aromatic C (ipso to amino) | ~135 - 140 |

This table is based on predictive models and data from analogous compounds.

NMR Chemical Shift Prediction and Analysis

Computational methods for NMR chemical shift prediction can be a powerful tool for structural verification. These predictions are typically based on Density Functional Theory (DFT) calculations or empirical models that utilize extensive databases of known chemical shifts. For this compound, these predictive tools can help in assigning the specific resonances of the aromatic protons and carbons, which can sometimes be ambiguous due to overlapping signals. The accuracy of these predictions is highly dependent on the computational level and the chosen solvent model.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H stretches of the amino groups, C-H stretches of the aromatic ring and the tert-butyl group, C=C stretches of the aromatic ring, and N-H bending vibrations.

The N-H stretching vibrations of the primary amine groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically occurs at a higher wavenumber than the symmetric stretch. The C-H stretching vibrations of the aromatic ring are generally observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group will be found just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region. Finally, the N-H bending vibration of the primary amine is expected to produce a band around 1600-1650 cm⁻¹.

A table summarizing the expected IR absorption bands is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong |

| N-H Bend | 1600 - 1650 | Medium - Strong |

This table is based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₁₆N₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 164.25 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible spectroscopy is a powerful tool for probing the electronic structure of this compound. The technique measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the conjugated π-electron system of the benzene ring and the influence of its substituents.

The UV-Vis spectrum of this compound is expected to be largely influenced by the phenylenediamine core. Aromatic diamines like o-phenylenediamine (B120857) typically exhibit characteristic absorption bands arising from π-π* transitions within the benzene ring. For instance, o-phenylenediamine displays absorption maxima around 210, 240, and 294 nm. The presence of the electron-donating amino groups and the alkyl tert-butyl group on the benzene ring in this compound is anticipated to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzene. The tert-butyl group, being a weak electron-donating group, likely has a minor electronic influence compared to the amino groups.

Furthermore, UV-Vis spectroscopy is instrumental in studying the formation of metal complexes with this compound acting as a ligand. The two adjacent amino groups can chelate to a metal ion, leading to the formation of a coordination complex. This complexation event typically perturbs the electronic structure of the ligand, which is observable as a shift in the absorption bands in the UV-Vis spectrum. Often, a bathochromic shift of the ligand's characteristic bands is observed upon coordination to a metal center, providing evidence of complex formation and allowing for the study of its stoichiometry and stability.

| Compound | Solvent | λmax (nm) | Transition |

| o-Phenylenediamine | Ethanol (B145695) | 210, 240, 294 | π-π |

| p-Phenylenediamine | Cyclohexane (B81311) | 246, 315 | π-π |

This table presents typical UV-Vis absorption data for related phenylenediamine compounds to provide context for the expected spectral features of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For an organic molecule like this compound, this typically involves combustion analysis to precisely quantify the percentages of carbon (C), hydrogen (H), and nitrogen (N).

The molecular formula of this compound is C₁₀H₁₆N₂. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which the experimental results from elemental analysis are compared. A close agreement between the experimental and calculated values, typically within a ±0.4% tolerance, provides strong evidence for the compound's purity and confirms its elemental composition. This verification is a critical step in the characterization of a newly synthesized batch of the compound, ensuring its identity before use in subsequent applications.

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 73.13 | 73.05 |

| Hydrogen (H) | 9.82 | 9.85 |

| Nitrogen (N) | 17.06 | 17.10 |

This table compares the theoretical elemental composition of this compound with typical expected experimental values.

Future Directions and Interdisciplinary Research

Exploration in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a fertile ground for the application of 4-(tert-butyl)benzene-1,2-diamine. wikipedia.org The unique structural and electronic features of this molecule make it a promising candidate for the construction of complex, self-assembled architectures.

The two amino groups of this compound can readily participate in hydrogen bonding, a fundamental interaction in supramolecular assembly. This was demonstrated in the formation of photoluminescent supramolecular gels from phenylenediamine hydrochlorides, where the ammonium (B1175870) salt structure was crucial for gelation. rsc.org The ability of benzimidazole (B57391) derivatives, which can be synthesized from this compound, to self-assemble through various interactions like metal coordination and π-π stacking further highlights the potential in this area. consensus.appresearchgate.net These self-assembled structures can range from simple coordination complexes to more intricate metal-organic frameworks and coordination polymers. consensus.appresearchgate.net

Moreover, the aromatic ring of this compound can engage in π-π stacking interactions, another key driving force for self-assembly. The bulky tert-butyl group can influence the packing and orientation of the molecules in the solid state, potentially leading to the formation of specific and well-defined supramolecular structures.

In the realm of host-guest chemistry, the electron-rich aromatic ring and the hydrogen-bonding capabilities of the amino groups suggest that this compound and its derivatives could act as hosts for various guest molecules. wikipedia.orgnih.govyoutube.com The design of macrocyclic hosts with aromatic building blocks is a significant area of research, and the incorporation of this diamine could lead to new receptors with tailored binding properties. rsc.org The formation of stable pseudo mdpi.comrotaxanes with aromatic oligoamide macrocycles and bipyridinium guests showcases the potential for creating complex host-guest systems with unique binding behaviors. mdpi.com

Biomimetic and Bio-inspired Applications

The development of synthetic systems that mimic biological processes is a rapidly growing field of research. This compound offers significant potential in the design of biomimetic catalysts and sensors.

The adjacent amino groups can act as a chelation site for metal ions, forming stable complexes that can mimic the active sites of metalloenzymes. nih.govnih.govmdpi.com For instance, manganese complexes have been studied as mimics for manganese peroxidase, a type of enzyme involved in oxidation reactions. nih.gov While not using this compound directly, this research points to the possibility of developing new catalysts by coordinating this diamine with various metal centers. The resulting complexes could find applications in a range of catalytic transformations.

In the area of bio-inspired sensors, molecularly imprinted polymers (MIPs) have emerged as a promising technology for the detection of various analytes. mdpi.comnih.govmdpi.com Phenylenediamine derivatives, such as o-phenylenediamine (B120857), are commonly used as monomers in the fabrication of MIPs for electrochemical sensors. mdpi.comnih.gov These sensors can be designed to selectively recognize and bind to target molecules, including biomarkers for diseases. For example, MIP sensors based on o-phenylenediamine have been developed for the detection of cortisol and the antibiotic daptomycin. mdpi.comnih.gov The incorporation of the tert-butyl group in this compound could enhance the selectivity and sensitivity of such sensors by providing additional steric and hydrophobic interactions with the target analyte.

Integration with Nanotechnology and Advanced Materials

The unique properties of this compound make it a valuable building block for the creation of advanced materials and for the functionalization of nanomaterials.

The diamine functionality allows for its use as a monomer in polymerization reactions. A notable example is the synthesis of a novel aromatic polyimide containing a 4-tert-butyl group. nih.gov This polyimide, prepared from a derivative of this compound, was found to be soluble in organic solvents and could be cast into flexible and transparent films. nih.gov The introduction of the tert-butyl group can improve the solubility and processability of high-performance polymers like polyimides, which are known for their excellent thermal stability and mechanical properties. nih.govmdpi.com

Furthermore, this compound can be used to functionalize nanoparticles, imparting new properties and functionalities. For instance, diamine-functionalized graphene quantum dots have been prepared and shown to have applications as antioxidants due to their ability to chelate metal ions and scavenge radicals. researchgate.net The amino groups of this compound could be used to anchor the molecule onto the surface of various nanoparticles, creating hybrid materials with potential applications in catalysis, sensing, and biomedicine.

The development of metal-organic frameworks (MOFs) is another area where this diamine could be explored. researchgate.netconsensus.app While direct use of this compound as a linker in MOFs has not been extensively reported, its derivatives, particularly those containing carboxylate functionalities, could be designed to self-assemble with metal ions to form porous frameworks with applications in gas storage, separation, and catalysis. researchgate.netconsensus.app

Sustainable Chemistry and Circular Economy Aspects

The principles of green chemistry and the development of a circular economy are becoming increasingly important in the chemical industry. nih.govjddhs.com Applying these principles to the synthesis and use of this compound can lead to more environmentally friendly processes.

The synthesis of benzimidazoles, a key application of this diamine, is an area where green chemistry approaches are being actively explored. researchgate.netnih.gov Sustainable methods for benzimidazole synthesis include photocatalytic processes that utilize renewable energy sources and avoid harsh reagents. researchgate.net For example, a one-pot photocatalytic synthesis of benzimidazole derivatives has been developed using a nitro compound and ethanol (B145695), where ethanol acts as both a hydrogen source for the reduction of the nitro group and a source of the aldehyde for cyclization. researchgate.net Another approach involves the use of deep eutectic solvents (DES) as both the reaction medium and a reagent, which can lead to high yields and simplified work-up procedures. nih.gov

The development of greener synthetic routes for aromatic amines is also a key research area. sciencedaily.com Traditional methods often involve harsh conditions and generate significant waste. sciencedaily.com The discovery of new catalytic systems, such as gold-based catalysts for the addition of ammonia (B1221849) to organic compounds, offers a more atom-economical and waste-free alternative. sciencedaily.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.